Cas no 1267464-96-9 (1-(2-Fluorobenzoyl)-1H-indole-3-carbaldehyde)

1-(2-Fluorobenzoyl)-1H-indole-3-carbaldehyde is a fluorinated indole derivative with significant utility in synthetic organic chemistry and pharmaceutical research. Its key structural features include a 2-fluorobenzoyl group at the 1-position and a formyl substituent at the 3-position of the indole ring, making it a versatile intermediate for the synthesis of heterocyclic compounds. The fluorine atom enhances electrophilic reactivity and metabolic stability, while the aldehyde functionality allows for further derivatization via condensation or nucleophilic addition reactions. This compound is particularly valuable in the development of bioactive molecules, including potential drug candidates, due to its balanced reactivity and structural modularity. High purity and well-defined synthetic pathways ensure reproducibility in research applications.
1-(2-Fluorobenzoyl)-1H-indole-3-carbaldehyde structure
1267464-96-9 structure
Product Name:1-(2-Fluorobenzoyl)-1H-indole-3-carbaldehyde
CAS No:1267464-96-9
MF:C16H10FNO2
MW:267.254507541656
CID:5058252
Update Time:2025-08-03

1-(2-Fluorobenzoyl)-1H-indole-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Fluorobenzoyl)-1H-indole-3-carbaldehyde
    • Inchi: 1S/C16H10FNO2/c17-14-7-3-1-6-13(14)16(20)18-9-11(10-19)12-5-2-4-8-15(12)18/h1-10H
    • InChI Key: BMQCXBSTKOEMGC-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1C(N1C=C(C=O)C2C=CC=CC1=2)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 387
  • XLogP3: 3.1
  • Topological Polar Surface Area: 39.1

1-(2-Fluorobenzoyl)-1H-indole-3-carbaldehyde Pricemore >>

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Additional information on 1-(2-Fluorobenzoyl)-1H-indole-3-carbaldehyde

Comprehensive Overview of 1-(2-Fluorobenzoyl)-1H-indole-3-carbaldehyde (CAS No. 1267464-96-9)

1-(2-Fluorobenzoyl)-1H-indole-3-carbaldehyde (CAS No. 1267464-96-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This compound, characterized by its fluorobenzoyl and indole-carbaldehyde functional groups, serves as a versatile intermediate in the synthesis of bioactive molecules. Its unique structural features make it a valuable candidate for drug discovery, particularly in targeting GPCRs (G-Protein Coupled Receptors) and kinase inhibitors, which are hot topics in modern medicinal chemistry.

The growing interest in 1-(2-Fluorobenzoyl)-1H-indole-3-carbaldehyde is reflected in its frequent appearance in academic literature and patent filings. Researchers are particularly intrigued by its potential applications in neurodegenerative disease therapeutics and anticancer agent development. The compound's fluorine substitution enhances its metabolic stability, a critical factor in drug design, aligning with the industry's focus on improved pharmacokinetics. This attribute has made it a subject of study in ADME (Absorption, Distribution, Metabolism, and Excretion) research, a trending topic in pharmaceutical sciences.

From a synthetic chemistry perspective, 1-(2-Fluorobenzoyl)-1H-indole-3-carbaldehyde exemplifies the strategic use of heterocyclic building blocks in organic synthesis. Its indole core is a privileged scaffold in medicinal chemistry, frequently appearing in FDA-approved drugs. The compound's aldehyde functionality provides a reactive handle for further derivatization, enabling the creation of diverse molecular libraries—a technique widely employed in high-throughput screening and fragment-based drug discovery, both of which are currently dominant trends in pharmaceutical R&D.

The compound's physicochemical properties, including its lipophilicity and hydrogen bonding capacity, have been extensively studied using computational methods such as molecular docking and QSAR (Quantitative Structure-Activity Relationship) modeling. These computational approaches, combined with experimental data, help predict the molecule's behavior in biological systems—a methodology that resonates with the current emphasis on computer-aided drug design and AI-driven molecular optimization in the pharmaceutical industry.

In materials science, 1-(2-Fluorobenzoyl)-1H-indole-3-carbaldehyde has shown promise as a precursor for organic electronic materials. Its conjugated system and potential for π-stacking interactions make it interesting for developing OLED (Organic Light-Emitting Diode) components and organic semiconductors. This application aligns with the global push toward sustainable electronics and green technology, addressing contemporary environmental concerns while meeting the demand for advanced materials.

Quality control and analytical characterization of 1-(2-Fluorobenzoyl)-1H-indole-3-carbaldehyde typically involve advanced techniques such as HPLC (High-Performance Liquid Chromatography), NMR (Nuclear Magnetic Resonance) spectroscopy, and mass spectrometry. These methods ensure the compound's purity and structural integrity, which are crucial for research applications. The analytical data generated also contributes to the growing body of cheminformatics databases, supporting the development of predictive models for molecular properties—an area of intense interest in both academic and industrial settings.

As research continues, 1-(2-Fluorobenzoyl)-1H-indole-3-carbaldehyde remains at the forefront of several cutting-edge scientific domains. Its multifaceted applications—from medicinal chemistry to materials science—coupled with its structural versatility, ensure its ongoing relevance in scientific inquiry. The compound exemplifies how strategic molecular design can yield substances with broad utility across multiple disciplines, addressing some of today's most pressing scientific challenges while opening new avenues for innovation.

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